1-Ethoxy-3-methyl-5-nitrobenzene chemical structure and IUPAC nomenclature
1-Ethoxy-3-methyl-5-nitrobenzene chemical structure and IUPAC nomenclature
An In-depth Technical Guide to 1-Ethoxy-3-methyl-5-nitrobenzene
Introduction
1-Ethoxy-3-methyl-5-nitrobenzene is a substituted nitroaromatic compound. As a member of this class, it holds potential as a versatile intermediate in the synthesis of more complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and dye manufacturing. The strategic placement of its functional groups—an electron-donating ethoxy group, an electron-donating methyl group, and a powerful electron-withdrawing nitro group—creates a unique electronic profile on the benzene ring, influencing its reactivity and potential for further functionalization. This guide provides a comprehensive technical overview of its structure, nomenclature, a proposed synthetic pathway, and predicted analytical characteristics, designed for researchers and professionals in chemical and drug development.
Chemical Structure and IUPAC Nomenclature
The systematic name of a molecule provides an unambiguous description of its chemical structure. The name "1-Ethoxy-3-methyl-5-nitrobenzene" is derived following the nomenclature rules established by the International Union of Pure and Applied Chemistry (IUPAC).[1][2]
1.1 IUPAC Nomenclature Breakdown:
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Parent Hydride: The core structure is a benzene ring.
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Principal Characteristic Group: While ethers and nitro compounds can be named using functional class nomenclature, substitutive nomenclature is preferred for complex structures.[3] In this system, all substituents are treated as prefixes.
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Substituents: The benzene ring is decorated with three distinct groups:
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An ethoxy group (-OCH₂CH₃)
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A methyl group (-CH₃)
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A nitro group (-NO₂)
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Numbering (Locants): The substituents are listed alphabetically (Ethoxy, Methyl, Nitro). The numbering of the benzene ring is assigned to give the lowest possible set of locants. Assigning the ethoxy group to position 1 gives the sequence 1, 3, 5. This is the lowest possible numbering scheme for this substitution pattern.[4]
Therefore, the systematic IUPAC name is 1-ethoxy-3-methyl-5-nitrobenzene .
1.2 Structural Representation:
The chemical structure is a benzene ring with the ethoxy group at carbon 1, the methyl group at carbon 3, and the nitro group at carbon 5.
Caption: Chemical structure of 1-Ethoxy-3-methyl-5-nitrobenzene.
Physicochemical Properties (Predicted)
| Property | Predicted Value | Source/Basis |
| Molecular Formula | C₉H₁₁NO₃ | Structural Analysis |
| Molecular Weight | 181.19 g/mol | Calculation |
| Appearance | Pale yellow solid or oil | Analogy to nitrophenetoles[5] |
| logP (Octanol/Water) | ~2.5 - 3.0 | Estimation based on 1-ethoxy-3-nitrobenzene (1.99)[6] and addition of a methyl group. |
| Hydrogen Bond Donors | 0 | Structural Analysis[7] |
| Hydrogen Bond Acceptors | 3 (3 on NO₂, 1 on ether O) | Structural Analysis[7] |
| Rotatable Bonds | 3 | Structural Analysis[7] |
Proposed Synthetic Pathway: Electrophilic Aromatic Substitution
A logical and field-proven approach to synthesizing 1-ethoxy-3-methyl-5-nitrobenzene is through the electrophilic nitration of the precursor, 1-ethoxy-3-methylbenzene. The success of this synthesis hinges on understanding the directing effects of the substituents on the starting material.
3.1 Rationale and Mechanistic Insight:
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Starting Material: 1-ethoxy-3-methylbenzene (also known as 3-ethoxytoluene) is the logical precursor.
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Reagents: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) is the standard reagent for generating the powerful electrophile required, the nitronium ion (NO₂⁺).[8]
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Directing Effects: The benzene ring possesses two activating, electron-donating groups:
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Ethoxy Group (-OEt): A strongly activating ortho, para-director. It activates positions 2, 4, and 6 relative to its own position (C1).
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Methyl Group (-CH₃): A weakly activating ortho, para-director. It activates positions 2, 4, and 6 relative to its own position (C3).
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Regioselectivity: The incoming electrophile (NO₂⁺) will preferentially attack the positions most activated by both groups. The position C5 is para to the ethoxy group and ortho to the methyl group. This position is sterically accessible and electronically enriched, making it the major site of nitration. While other isomers may form in minor quantities, the 5-nitro product is expected to be the major isomer.[9]
Caption: Proposed synthesis via electrophilic nitration.
3.2 Experimental Protocol (Self-Validating System):
This protocol is a hypothetical, best-practice procedure designed to ensure verification at each stage.
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Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 1-ethoxy-3-methylbenzene (1.0 eq). Cool the flask in an ice/salt bath to 0 °C.
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Preparation of Nitrating Mixture: In a separate beaker, slowly add concentrated sulfuric acid (2.0 eq) to concentrated nitric acid (1.1 eq) while cooling in an ice bath. Causality: Sulfuric acid acts as a catalyst to protonate nitric acid, facilitating the formation of the essential nitronium ion (NO₂⁺) electrophile.
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Electrophilic Addition: Add the prepared nitrating mixture dropwise to the stirred solution of 1-ethoxy-3-methylbenzene over 30-60 minutes, ensuring the internal temperature does not exceed 10 °C. Trustworthiness: Slow, cold addition prevents runaway reactions and minimizes the formation of dinitrated byproducts.
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Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable eluent (e.g., 9:1 Hexane:Ethyl Acetate).
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Workup: Once the reaction is complete, pour the mixture slowly over crushed ice. This will quench the reaction and precipitate the crude product.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate) three times. Combine the organic layers.
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Purification: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution to neutralize residual acid, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Final Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 1-ethoxy-3-methyl-5-nitrobenzene isomer from any minor byproducts.
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Characterization: Confirm the structure and purity of the final product using NMR, IR, and Mass Spectrometry.
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the unambiguous confirmation of the molecular structure. The following data are predicted based on the known effects of the substituents.
| Technique | Predicted Data |
| ¹H NMR | Aromatic Protons (3H): Three distinct signals in the aromatic region (~7.0-8.0 ppm), likely appearing as singlets or narrow doublets/triplets due to meta-coupling. Ethoxy Protons (5H): A quartet (~4.0 ppm, 2H, -OCH₂-) and a triplet (~1.4 ppm, 3H, -CH₃). Methyl Protons (3H): A singlet (~2.4 ppm, 3H, Ar-CH₃). |
| ¹³C NMR | Aromatic Carbons: Six distinct signals for the aromatic carbons, with carbons attached to the nitro group being the most downfield. Aliphatic Carbons: Three signals for the ethoxy and methyl carbons. |
| IR Spectroscopy | Ar-NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretches at ~1530-1500 cm⁻¹ and ~1350-1330 cm⁻¹. C-O-C Ether Stretch: A strong band around ~1250-1050 cm⁻¹. Aromatic C-H Stretch: Signals above 3000 cm⁻¹. |
| Mass Spectrometry (EI) | Molecular Ion (M⁺): A prominent peak at m/z = 181. |
Note: These are predicted values. Actual experimental values may vary slightly.
Reactivity and Potential Applications
The primary utility of 1-ethoxy-3-methyl-5-nitrobenzene in drug development and fine chemical synthesis lies in the reactivity of its nitro group.
5.1 Key Reaction: Reduction of the Nitro Group
The nitro group is a synthetic linchpin, as it can be readily reduced to a primary amine (aniline derivative). This transformation is fundamental in building more complex molecular scaffolds.[8] A common and effective method involves reduction with a metal in acidic conditions, such as tin (Sn) and hydrochloric acid (HCl).
Caption: Reduction of the nitro group to form the corresponding aniline.
The resulting aniline, 5-Ethoxy-3-methylaniline , is a valuable building block. The amine functionality can be used in a wide array of subsequent reactions, including amide bond formation, diazotization, and as a nucleophile in substitution reactions, opening pathways to diverse classes of compounds.
5.2 Potential Applications:
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Pharmaceutical Intermediate: As a precursor to substituted anilines, which are common motifs in active pharmaceutical ingredients.
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Dye Synthesis: Aniline derivatives are foundational in the synthesis of azo dyes and other colorants.
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Material Science: Used in the creation of specialized polymers and other organic materials.
Safety and Handling
Nitroaromatic compounds should be handled with care due to their potential toxicity.[10]
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Exposure: Avoid inhalation, ingestion, and skin contact. Nitrobenzene and its derivatives can be readily absorbed through the skin.[10]
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Toxicity: The primary toxic effect of many nitroaromatics is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, reducing its ability to carry oxygen.[10]
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Personal Protective Equipment (PPE): Always use appropriate PPE, including safety goggles, gloves (nitrile or other resistant material), and a lab coat. Work should be conducted in a well-ventilated fume hood.
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Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing and reducing agents.
References
-
PubChem. (n.d.). 1-Methoxy-3-methyl-5-nitrobenzene. National Center for Biotechnology Information. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of Benzene, 1-ethoxy-3-nitro- (CAS 621-52-3). Retrieved from [Link]
-
U.S. Environmental Protection Agency. (n.d.). Benzene, 1-chloro-2-ethoxy-3-methoxy-5-methyl-4-nitro-. Substance Registry Services. Retrieved from [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013. Royal Society of Chemistry.
-
NIST. (n.d.). Benzene, 1-ethoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-ethoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
-
Michigan State University Department of Chemistry. (n.d.). Nomenclature of Organic Compounds. Retrieved from [Link]
-
NIST. (n.d.). Mass spectrum of Benzene, 1-ethoxy-3-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
Chemguide. (n.d.). Naming aromatic compounds. Retrieved from [Link]
- IUPAC. (2013). Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Chapter P-1).
- Royal Society of Chemistry. (n.d.).
-
Academia.edu. (n.d.). 1-Ethoxy-4-nitrobenzene. Retrieved from [Link]
-
Stenutz. (n.d.). 1-ethoxy-4-nitrobenzene. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Substitution Reactions of Benzene and Other Aromatic Compounds. Retrieved from [Link]
- Google Patents. (n.d.). US3424803A - Methods for the synthesis of 1-nitro-3-(1-methyl - 3,3,3 - tetrachloropropyl) styrene and intermediate useful for same.
-
ResearchGate. (n.d.). Scheme 4. Reaction of 1 with Ethoxybenzene. Retrieved from [Link]
-
YouTube. (2024, February 5). Reactions of Methylbenzene and Nitrobenzene Chemistry Unit 2. JayChem. Retrieved from [Link]
-
GOV.UK. (2024, July 22). Nitrobenzene: toxicological overview. Retrieved from [Link]
Sources
- 1. Blue Book chapter P-1 [iupac.qmul.ac.uk]
- 2. Organic Nomenclature [www2.chemistry.msu.edu]
- 3. iupac.qmul.ac.uk [iupac.qmul.ac.uk]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. CAS 610-67-3: 1-Ethoxy-2-nitrobenzene | CymitQuimica [cymitquimica.com]
- 6. Benzene, 1-ethoxy-3-nitro- (CAS 621-52-3) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 7. chemscene.com [chemscene.com]
- 8. Aromatic Reactivity [www2.chemistry.msu.edu]
- 9. m.youtube.com [m.youtube.com]
- 10. gov.uk [gov.uk]
